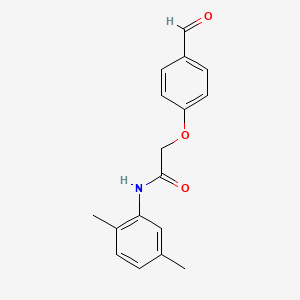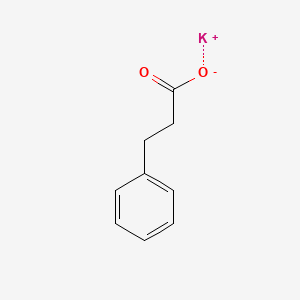
Potassium 3-phenylpropanoate
Overview
Description
Potassium 3-phenylpropanoate is a compound with the molecular formula C9H10KNO2 . It is a derivative of phenylpropanoids, which are plant secondary metabolites widely distributed in nature .
Molecular Structure Analysis
The molecular structure of Potassium 3-phenylpropanoate consists of a phenyl group, a propanoate group, and a potassium ion . The compound has a molecular weight of 203.28 g/mol .Physical And Chemical Properties Analysis
Potassium 3-phenylpropanoate shares similar properties with other potassium compounds. It is highly reactive, like other alkali metals . More specific physical and chemical properties of Potassium 3-phenylpropanoate are not provided in the retrieved papers.Scientific Research Applications
Alleviation of Oxidative Stress and Testicular Toxicity
Sodium 3-phenylpropanoate (a close analog of Potassium 3-phenylpropanoate) has been studied for its ability to alleviate oxidative stress and iron-induced testicular toxicity in Wistar rats . Oxidative stress is associated with various health conditions, including male infertility. The testes, being highly susceptible to oxidative damage, benefit from compounds that counteract oxidative stress.
Rare Earth Coordination Complexes
Potassium 3-phenylpropanoate can serve as a ligand in the preparation of rare earth coordination complexes. For instance, 3-phenylpropanoate has been used to synthesize complexes with rare earth metals such as yttrium (Y), lanthanum (La), cerium (Ce), neodymium (Nd), and ytterbium (Yb) . These complexes have diverse applications in materials science, catalysis, and luminescent materials.
Asymmetric Synthesis via Ketoreductase Catalysis
In the field of biomanufacturing, Ketoreductase (KRED)-catalyzed asymmetric synthesis plays a crucial role. Potassium 3-phenylpropanoate could potentially be employed in dynamic kinetic resolution (DKR) approaches for the production of chiral chemicals with multiple chiral centers . This application is particularly relevant in pharmaceutical and fine chemical synthesis.
Mechanism of Action
Target of Action
Potassium 3-phenylpropanoate, a derivative of 3-phenylpropionic acid , primarily targets enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in various metabolic processes, including amino acid metabolism and the synthesis of important biomolecules.
Mode of Action
It’s known that certain phenylpropanoid compounds interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the cell membrane, leading to cell death.
Biochemical Pathways
Potassium 3-phenylpropanoate is involved in the degradation pathway of 3-phenylpropanoate . This pathway plays a significant role in the metabolism of aromatic compounds. The compound may also influence other biochemical pathways, such as phenylpropanoid biosynthesis and metabolic pathways .
Pharmacokinetics
It’s known that similar compounds, such as vonoprazan, a potassium-competitive acid blocker, are absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration . The plasma protein binding of such compounds is around 80% in healthy subjects . These compounds are metabolized mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .
Result of Action
The result of Potassium 3-phenylpropanoate’s action can vary depending on the context. In some cases, it has been found to act as an antifeedant for certain pests, such as the pine weevil . This suggests that it could have potential applications in pest control.
Action Environment
The action, efficacy, and stability of Potassium 3-phenylpropanoate can be influenced by various environmental factors. For instance, the compound’s photocatalytic activity can be affected by light exposure . Additionally, factors such as pH, temperature, and the presence of other substances can also impact its action and stability.
properties
IUPAC Name |
potassium;3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGNRMJGYANDY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-phenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide](/img/structure/B3144456.png)
![8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144457.png)

![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)
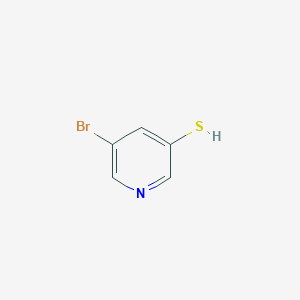


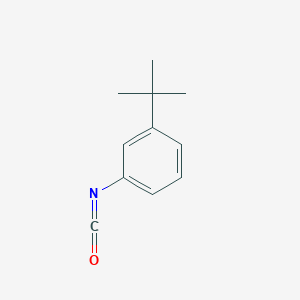
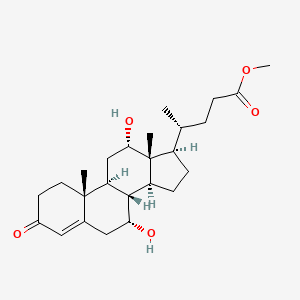
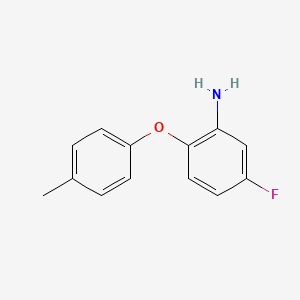

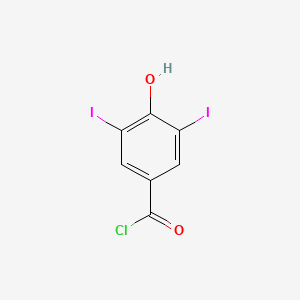
![4-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3144550.png)
